

A Comparative Guide to the Kinetic Studies of Alkyl Methanesulfonate Reactions

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Compound of Interest		
Compound Name:	Tetradecyl methane sulfonate	
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This guide provides a comparative analysis of the kinetic studies of alkyl methanesulfonate reactions, with a focus on solvolysis. Due to a lack of specific published kinetic data for tetradecyl methanesulfonate, this document leverages data from shorter-chain analogues—methyl, ethyl, and isopropyl methanesulfonates—to provide insights into the expected reactivity and reaction mechanisms. The information presented is intended to guide researchers in designing and interpreting experiments involving long-chain alkyl methanesulfonates.

Introduction to Alkyl Methanesulfonate Reactivity

Alkyl methanesulfonates (mesylates) are important intermediates in organic synthesis and are also encountered as potential genotoxic impurities in active pharmaceutical ingredients (APIs). Their reactivity is primarily governed by nucleophilic substitution reactions, where the methanesulfonate group acts as a good leaving group. The most common reactions are solvolysis, such as hydrolysis (reaction with water) and alcoholysis (reaction with an alcohol).

The mechanism of these reactions can be either unimolecular (SN1), proceeding through a carbocation intermediate, or bimolecular (SN2), involving a concerted attack by the nucleophile. For primary alkyl methanesulfonates like tetradecyl methanesulfonate, the SN2 pathway is generally expected to predominate.





Comparative Kinetic Data for Alkyl Methanesulfonate Solvolysis

The following table summarizes the pseudo-first-order rate constants for the solvolysis (alcoholysis and hydrolysis) of methyl, ethyl, and isopropyl methanesulfonates. This data allows for a comparison of the reactivity of these compounds under various conditions.

Compound	Solvent System	Temperature (°C)	Rate Constant (s ⁻¹)	Reference
Methyl Methanesulfonat e	Methanol (Alcoholysis)	70	1.1 x 10 ⁻⁵	[1]
Water (Hydrolysis)	70	1.3 x 10 ⁻⁴	[1]	
Ethyl Methanesulfonat e	Ethanol (Alcoholysis)	70	1.44 x 10 ⁻⁵	[1]
Water (Hydrolysis)	70	1.2 x 10 ⁻⁴	[1]	
Water	25	3.92 x 10 ⁻⁶ (2.35 x 10 ⁻⁴ min ⁻¹)	[2]	
Undiluted Parenteral Formulation	25	1.12 x 10 ⁻³ (6.74 x 10 ⁻² min ⁻¹)	[2]	
Diluted Parenteral Formulation	25	2.20 x 10 ⁻⁶ (1.32 x 10 ⁻⁴ min ⁻¹)	[2]	
Isopropyl Methanesulfonat e	Isopropanol (Alcoholysis)	70	2.5 x 10 ⁻⁷	[1]
Water (Hydrolysis)	70	1.4 x 10 ⁻⁵	[1]	



Observations and Extrapolations for Tetradecyl Methanesulfonate:

- Hydrolysis vs. Alcoholysis: For all analogues, the rate of hydrolysis is significantly faster than
 the rate of alcoholysis at the same temperature.[1] This suggests that water is a more
 effective nucleophile than alcohols in these reactions. A similar trend would be expected for
 tetradecyl methanesulfonate.
- Effect of Alkyl Chain: There is a decrease in the rate of alcoholysis as the alkyl group becomes more sterically hindered (methyl > ethyl > isopropyl).[1] The rate of hydrolysis also decreases with increasing steric bulk.[1] As tetradecyl is a primary alkyl chain, its reactivity in SN2 reactions is expected to be similar to or slightly slower than ethyl methanesulfonate due to the larger, but unbranched, alkyl chain.
- Effect of Medium: The rate of hydrolysis of ethyl methanesulfonate is significantly influenced by the reaction medium, being much faster in the undiluted parenteral formulation compared to water.[2] This highlights the importance of considering the specific reaction environment when estimating reaction rates.

Experimental Protocols

The following is a representative experimental protocol for determining the solvolysis rates of alkyl methanesulfonates, based on the methodology described by Teasdale et al. (2010).[1]

Materials:

- Alkyl methanesulfonate (e.g., methyl, ethyl, or isopropyl methanesulfonate)
- Anhydrous alcohol (methanol, ethanol, or isopropanol, corresponding to the alkyl methanesulfonate)
- Deionized water
- Internal standard (e.g., pentafluoroanisole)
- Derivatizing agent (e.g., pentafluorothiophenol)
- Vials, heating block, gas chromatograph-mass spectrometer (GC-MS)



Procedure for Alcoholysis Rate Determination:

- A solution of the alkyl methanesulfonate in the corresponding anhydrous alcohol is prepared at a known concentration.
- Aliquots of this solution are dispensed into multiple sealed vials.
- The vials are placed in a heating block maintained at a constant temperature (e.g., 70°C).
- At specified time intervals, a vial is removed and the reaction is quenched by cooling.
- An internal standard and a derivatizing agent are added to the vial.
- The sample is analyzed by headspace GC-MS to determine the concentration of the remaining alkyl methanesulfonate.
- The natural logarithm of the concentration of the alkyl methanesulfonate is plotted against time. The negative of the slope of this plot gives the pseudo-first-order rate constant.

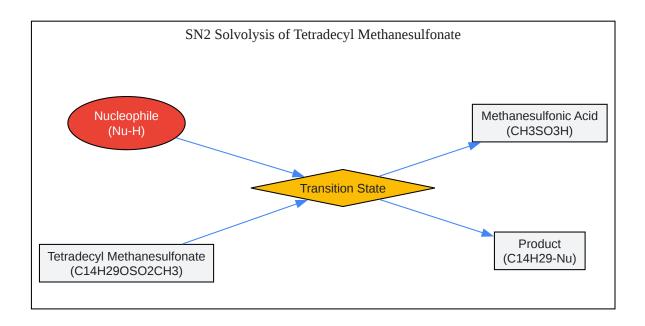
Procedure for Hydrolysis Rate Determination:

- A solution of the alkyl methanesulfonate in water is prepared at a known concentration.
- The subsequent steps are similar to the alcoholysis procedure, with the reaction being carried out in an aqueous solution.

Reaction Pathway and Workflow

The solvolysis of primary alkyl methanesulfonates, such as tetradecyl methanesulfonate, is expected to proceed via a bimolecular nucleophilic substitution (SN2) mechanism. The following diagrams illustrate this reaction pathway and a general experimental workflow for kinetic studies.

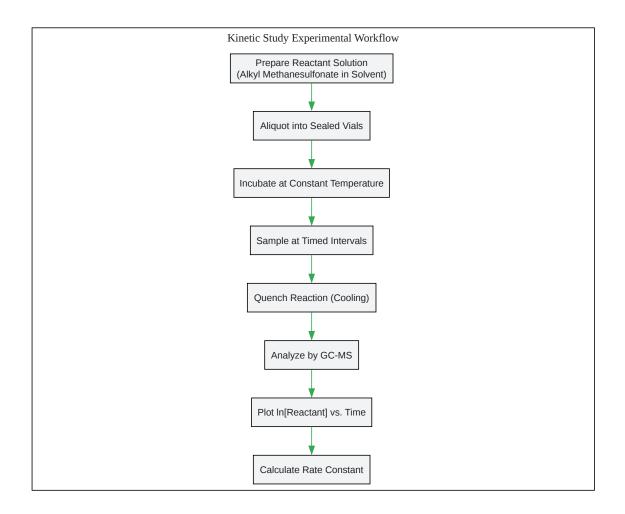




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Caption: Generalized SN2 reaction pathway for the solvolysis of tetradecyl methanesulfonate.





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Caption: Experimental workflow for a kinetic study of alkyl methanesulfonate solvolysis.

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